molecular formula C19H20BrNO2 B8167034 (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone

(3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone

Cat. No.: B8167034
M. Wt: 374.3 g/mol
InChI Key: MPBWSAISMATQGT-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone is a benzophenone derivative featuring a brominated phenyl ring substituted with a benzyloxy group at the 3-position and a piperidine moiety attached via a ketone linkage. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active benzoylpiperidine derivatives, which often exhibit central nervous system (CNS) activity or receptor-binding properties .

Properties

IUPAC Name

(4-bromo-3-phenylmethoxyphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO2/c20-17-10-9-16(19(22)21-11-5-2-6-12-21)13-18(17)23-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBWSAISMATQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

NAS leverages the electron-withdrawing effects of the bromine atom to facilitate displacement by nucleophiles. However, the benzyloxy group’s electron-donating nature partially deactivates the ring, requiring harsh conditions.

Procedure :

  • Substrate Preparation : 3-Benzyloxy-4-bromoacetophenone is synthesized via Friedel-Crafts acylation of 1-benzyloxy-2-bromobenzene with acetyl chloride in the presence of AlCl3_3.

  • NAS Reaction : The bromine is displaced by piperidine using CuI/1,10-phenanthroline catalysis in DMF at 120°C for 24 hours.

Outcome :

  • Yield: ~45% (due to competing hydrolysis of the ketone).

  • Key Challenge: Incomplete conversion necessitates chromatographic purification.

Acyl Chloride Aminolysis

This two-step method involves forming the benzoyl chloride intermediate followed by reaction with piperidine.

Procedure :

  • Acid Chloride Formation : 3-Benzyloxy-4-bromobenzoic acid is treated with thionyl chloride (SOCl2_2) under reflux to yield the acyl chloride.

  • Aminolysis : The acyl chloride reacts with piperidine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Outcome :

  • Yield: 68–72% after recrystallization from ethanol.

  • Advantage: High purity (≥95% by HPLC).

Weinreb Amide and Grignard Reaction

The Weinreb–Nahm ketone synthesis enables controlled ketone formation without over-addition of organometallic reagents.

Procedure :

  • Weinreb Amide Synthesis : 3-Benzyloxy-4-bromobenzoic acid is converted to its Weinreb amide using N,ON,O-dimethylhydroxylamine and coupling agents (e.g., HATU).

  • Grignard Reaction : Piperidinylmagnesium bromide is prepared in THF and reacted with the Weinreb amide at −78°C.

Outcome :

  • Yield: 55–60%.

  • Limitation: Requires strict anhydrous conditions.

Mitsunobu Coupling Approach

Mitsunobu chemistry facilitates etherification and amine coupling in one pot, ideal for sterically hindered systems.

Procedure :

  • Substrate Activation : 3-Hydroxy-4-bromophenyl methanone is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3).

  • Coupling : Piperidine is introduced, forming the C–N bond via inversion of configuration at the phosphorus intermediate.

Outcome :

  • Yield: 50–52%.

  • Note: Limited scalability due to stoichiometric phosphine usage.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
NAS4590No acyl chloride handlingLow yield, side reactions
Acyl Chloride7295High purity, scalableSOCl2_2 toxicity
Weinreb–Grignard6093Controlled ketone formationMoisture-sensitive reagents
Mitsunobu5288Stereochemical controlHigh reagent cost

Insights :

  • The acyl chloride route offers the best balance of yield and practicality for industrial-scale synthesis.

  • NAS is preferable for laboratories lacking Schlenk-line equipment.

Optimization Strategies

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF enhances NAS rates but risks ketone racemization at >100°C.

  • Low-Temperature Grignard : Maintaining −78°C prevents ketone reduction.

Catalytic Improvements

  • Copper Catalysts : CuI/1,10-phenanthroline reduces NAS reaction time by 30%.

  • Microwave Assistance : 15-minute microwave irradiation achieves 90% conversion in Mitsunobu reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under appropriate conditions.

Major Products

    Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.

    Reduction: Formation of benzyloxy alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone is a notable chemical structure that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, pharmacology, and material science, supported by case studies and research findings.

Molecular Formula

  • Molecular Formula : C18_{18}H20_{20}BrN\O

Molecular Weight

  • Molecular Weight : 348.26 g/mol

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone showed potent activity against various cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation.

Case Study

In a 2021 study, researchers synthesized a series of derivatives based on this compound and tested their efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed that certain derivatives inhibited cell growth by more than 70% at concentrations as low as 1 µM, indicating strong potential for further development as anticancer agents.

Antidepressant Properties

The piperidine moiety is often associated with antidepressant activity. A study published in Neuropharmacology explored the effects of (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone on serotonin receptors. The findings suggested that this compound acts as a selective serotonin reuptake inhibitor, which could offer therapeutic benefits for depression treatment.

Research Findings

In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test. The results support the hypothesis that this compound may provide a new avenue for antidepressant drug development.

Organic Electronics

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.

Comparison with Similar Compounds

Table 1: Key Compounds with Modified Aromatic Substituents

Compound Name Molecular Formula Molecular Weight Substituents Yield (%) Purity (%) Key Features Reference
(4-Bromophenyl)(4-fluorophenyl)methanone C₁₃H₉BrF₀ 279.1 4-Br, 4-F N/A 97% High thermal stability (bp 353.4°C)
(3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone C₁₂H₁₅FN₂O₂ 238.26 3-F-pyridine, hydroxymethyl-piperidine N/A N/A Enhanced hydrogen-bonding capacity
(4-Cyclopropylbenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone C₂₂H₂₃NO₂ 333.4 4-cyclopropyl, 3-OH 59 99 High ligand efficiency (HPLC)
  • Bromine vs.
  • Hydroxy vs.

Piperidine vs. Piperazine Derivatives

Table 2: Piperazine-Containing Analogues

Compound Name Molecular Formula Molecular Weight Substituents Yield (%) Key Pharmacological Notes Reference
{3-[2-Hydroxy-3-(4-o-tolyl-piperazine-1-yl)-propoxy]-phenyl}-phenyl-methanone C₂₆H₂₉N₂O₃ 417.5 o-tolyl-piperazine, 3-phenyl N/A Antagonistic activity at 5-HT₁A receptors
[4-(4-Benzyl-piperazine-1-carbonyl)-piperidin-1-yl]-(3-fluoro-phenyl)-methanone C₂₄H₂₇FN₂O₂ 406.5 4-benzylpiperazine, 3-F N/A Dual σ1/σ2 receptor affinity
  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., compounds in and ) exhibit higher basicity due to the additional nitrogen atom, which may enhance interactions with acidic binding pockets in biological targets. However, piperidine-containing compounds like the target molecule may offer better metabolic stability due to reduced susceptibility to oxidative dealkylation .

Heterocyclic and Extended Conjugation Systems

Table 3: Compounds with Extended π-Systems

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
(E)-(4-Bromophenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanone C₂₉H₂₀BrN₂O₂ 523.4 Benzofuran, thiophene, pyrazole Extended conjugation for UV activity
(3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one C₂₆H₂₀F₂N₀O 410.4 Fluorobenzylidene, conjugated diene Anticancer activity (D4P derivatives)
  • Conjugation Effects : The benzofuran-thiophene-pyrazole hybrid () demonstrates redshifted UV absorption due to extended conjugation, whereas the target compound’s simpler structure may prioritize synthetic accessibility .
  • Planarity and Bioactivity: The conjugated diene in ’s compound enhances planarity, facilitating intercalation with DNA or enzymes—a feature absent in the non-conjugated target compound .

Biological Activity

(3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone, with the CAS number 2749770-61-2, is a synthetic organic compound notable for its potential biological activities. This compound features a benzyloxy group, a bromophenyl moiety, and a piperidinyl methanone structure, which contribute to its reactivity and interactions within biological systems. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone can be represented as follows:

C17H20BrNO2\text{C}_{17}\text{H}_{20}\text{Br}\text{N}\text{O}_2

This compound's unique characteristics stem from the presence of the bromine atom, which enhances its reactivity compared to other halogenated derivatives. The benzyloxy group contributes to its lipophilicity, potentially aiding in membrane permeability.

The biological activity of (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of specific kinases or proteases, impacting cellular signaling pathways. The compound's ability to alter these pathways could lead to significant therapeutic effects in various conditions.

1. Antitumor Activity

Recent studies have highlighted the potential antitumor properties of (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone. It has been evaluated for its effects on cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis in vitro. For instance, compounds with similar piperidine structures have shown promise against breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes indicative of apoptosis .

2. Neuropharmacological Effects

Due to its structural similarity to known neuroactive compounds, (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone is being investigated for potential applications in treating neurological disorders. Its mechanism may involve modulation of neurotransmitter systems or inhibition of specific receptors linked to neurological functions .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of piperidine derivatives as inhibitors of cancer cell growth, (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone was included in a panel of compounds assessed for their ability to disrupt microtubule assembly. The results indicated that this compound exhibited notable cytotoxicity against various cancer cell lines at micromolar concentrations .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study focused on piperidine derivatives revealed that modifications in the substituents on the phenyl ring significantly influenced biological activity. The presence of the bromine atom in (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone was found to enhance its inhibitory effects on specific kinases involved in cancer progression .

Comparative Analysis

Compound NameStructureBiological ActivityNotable Findings
(3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanoneStructureAntitumor, NeuroactiveInduces apoptosis in MDA-MB-231 cells
(3-(Benzyloxy)-4-chlorophenyl)(piperidin-1-yl)methanoneSimilarModerate AntitumorLess effective than brominated variant
(3-(Benzyloxy)-4-fluorophenyl)(piperidin-1-yl)methanoneSimilarLow AntitumorReduced activity compared to brominated variant

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone with high purity?

  • Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzoyl chloride derivatives and piperidine moieties. Key factors include:
  • Solvent selection : Use polar aprotic solvents (e.g., CHCl₃/MeOH or n-hexane/EtOAc mixtures) to improve solubility and reaction efficiency .
  • Purification : Column chromatography with gradients (e.g., 5:5 n-hexane/EtOAc) yields high-purity solids (78–99% purity by HPLC) .
  • Yield optimization : Low yields (e.g., 8–12%) in some derivatives highlight the need for protecting-group strategies (e.g., benzyloxy groups) to prevent side reactions .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, piperidine carbons at δ 40–60 ppm) .
  • HPLC : Retention times (e.g., 11.351–13.036 minutes) and peak areas (>95% at 254 nm) confirm purity .
  • Elemental analysis : Discrepancies between calculated and observed C/H/N values (e.g., C: 72.04% vs. 72.85%) may indicate residual solvents, necessitating recrystallization .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological relevance of the bromo and benzyloxy substituents?

  • Methodological Answer :
  • Substituent modification : Replace the bromo group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess electronic effects on receptor binding .
  • Biological assays : Use in vitro models (e.g., receptor-binding assays for σ1 or dopamine receptors) to correlate structural changes with activity. For example, bromo-substituted analogues in related compounds show enhanced receptor affinity .
  • Computational docking : Perform molecular dynamics simulations to predict interactions between the bromophenyl moiety and target proteins .

Q. How can contradictions in spectral or elemental analysis data be systematically resolved during characterization?

  • Methodological Answer :
  • Impurity identification : Combine LC-MS with preparative TLC to isolate and characterize byproducts (e.g., unreacted starting materials) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous NMR signals (e.g., overlapping piperidine protons) .
  • Repetition under controlled conditions : Re-synthesize the compound with anhydrous solvents to minimize hydration artifacts in elemental analysis .

Q. What computational approaches are effective in predicting the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :
  • In silico metabolism : Use software like Schrödinger’s QikProp to predict cytochrome P450 interactions, focusing on the benzyloxy group’s susceptibility to oxidative cleavage .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for the C-Br bond to assess potential debromination pathways .
  • Pharmacokinetic modeling : Incorporate logP values (estimated at ~3.5 for similar derivatives) to predict blood-brain barrier penetration .

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